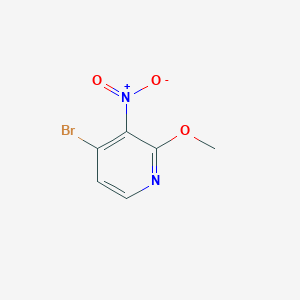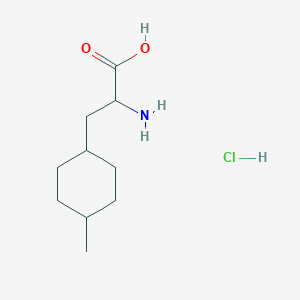![molecular formula C15H14ClN5O B12950444 7-(Benzyl(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12950444.png)
7-(Benzyl(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Benzyl(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxamide is a heterocyclic compound that belongs to the pyrazolopyrimidine family This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with a benzyl(methyl)amino group at the 7-position, a chlorine atom at the 5-position, and a carboxamide group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyl(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrazole and pyrimidine derivatives under controlled conditions. For instance, the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones can yield the desired pyrazolopyrimidine scaffold .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput parallel synthesis techniques and automated reaction monitoring systems to ensure consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
7-(Benzyl(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Amidation Reactions: The carboxamide group can participate in amidation reactions to form new amide derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine can yield amino derivatives, while oxidation of the pyrazolopyrimidine core can produce oxidized derivatives with altered electronic properties .
Wissenschaftliche Forschungsanwendungen
7-(Benzyl(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxamide has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a scaffold for the development of novel drugs targeting various diseases, including cancer and neurodegenerative disorders.
Biological Studies: It has been used in studies investigating the inhibition of specific enzymes and receptors, contributing to the understanding of biochemical pathways.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules used in pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 7-(Benzyl(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and disrupting normal biochemical processes . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Shares a similar core structure but differs in the substitution pattern and functional groups.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another related compound with a different arrangement of nitrogen atoms in the ring system.
Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide: Similar in structure but lacks the benzyl(methyl)amino group and chlorine atom.
Uniqueness
7-(Benzyl(methyl)amino)-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents with potentially improved efficacy and selectivity .
Eigenschaften
Molekularformel |
C15H14ClN5O |
|---|---|
Molekulargewicht |
315.76 g/mol |
IUPAC-Name |
7-[benzyl(methyl)amino]-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C15H14ClN5O/c1-20(9-10-5-3-2-4-6-10)13-7-12(16)19-15-11(14(17)22)8-18-21(13)15/h2-8H,9H2,1H3,(H2,17,22) |
InChI-Schlüssel |
HGTPBDQMFSSKKU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=CC=CC=C1)C2=CC(=NC3=C(C=NN23)C(=O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-{[5-(1H-Imidazol-1-yl)pentyl]sulfanyl}aniline](/img/structure/B12950407.png)

![Pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B12950413.png)


![4-(2-(Imidazo[2,1-f][1,2,4]triazin-7-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B12950427.png)
